molecular formula C6H3BrFN3 B8105061 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8105061
M. Wt: 216.01 g/mol
InChI Key: WOLGXIYTRAKMJP-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2177267-01-3) is a high-value halogenated heterocyclic building block with the molecular formula C 7 H 5 BrFN 3 and a molecular weight of 230.04 . This compound features a bromo- and fluoro-substituted [1,2,4]triazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its broad-spectrum biological activities . The presence of two halogen atoms makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR). The triazolopyridine core is a key pharmacophore in several synthetic drug candidates and approved therapeutics, including Filgotinib, Dapiprazole, and Trazodone, underscoring its significant role in the development of novel bioactive molecules . Researchers utilize this scaffold to develop compounds with a wide range of potential pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant properties . As such, this compound serves as a critical starting material for medicinal chemists working in hit-to-lead optimization and the design of targeted molecular libraries for high-throughput screening. Please be advised: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

6-bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-1-2-5-9-3-10-11(5)6(4)8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLGXIYTRAKMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the triazolopyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and hydrazine derivatives.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different alkyl or aryl groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0)

  • Molecular Formula : C₆H₄BrN₃
  • Molecular Weight : 198.02 g/mol
  • Key Differences : Lacks the 5-fluoro substituent, reducing electronegativity and steric effects.
  • Applications : Used as a synthetic intermediate in Suzuki couplings (e.g., synthesis of kinetoplastid inhibitors, as in ) .
  • Reactivity : Bromine at position 6 enables cross-coupling reactions, but absence of fluorine may limit bioactivity in certain targets .

5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1010120-55-4)

  • Molecular Formula : C₆H₅BrN₄
  • Molecular Weight : 213.03 g/mol
  • Applications : Pharmaceutical intermediate for kinase inhibitors () and agrochemicals due to tunable electronic properties .
  • Bioactivity : The amine group improves solubility but may reduce metabolic stability compared to halogen-only analogs .

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 746668-59-7)

  • Molecular Formula : C₇H₆BrN₃
  • Molecular Weight : 212.04 g/mol
  • Physicochemical Properties : Higher log P (lipophilicity) than the 5-fluoro analog, impacting membrane permeability .

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2138403-88-8)

  • Molecular Formula : C₇H₃BrF₃N₃
  • Molecular Weight : 266.02 g/mol
  • Key Differences : Trifluoromethyl group at position 7 provides strong electron-withdrawing effects and enhanced metabolic stability.
  • Applications : Explored in materials science and agrochemicals due to its stability and reactivity .

Electronic Effects

  • 6-Bromo-5-fluoro derivative : The combined electron-withdrawing effects of Br and F increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. Fluorine’s small size minimizes steric hindrance, unlike bulkier groups (e.g., CF₃ or methyl) .
  • Log P Comparison :

    Compound log P (Predicted)
    6-Bromo-5-fluoro analog ~2.1
    6-Bromo-5-methyl analog ~2.8
    5-Bromo-7-CF₃ analog ~3.5

    Higher lipophilicity in methyl/CF₃ derivatives may reduce aqueous solubility .

Biological Activity

6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

  • IUPAC Name: this compound
  • Molecular Formula: C7H5BrFN3
  • Molecular Weight: 230.04 g/mol
  • CAS Number: 2177267-01-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. In vitro assays have shown that this compound can effectively inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.9
HCT-116 (Colon)1.2
THP-1 (Leukemia)1.0

The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. It has been tested for its Minimum Inhibitory Concentration (MIC) against common pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
E. coli100
S. aureus50
K. pneumoniae75

The presence of fluorine in the structure enhances the compound's lipophilicity and membrane permeability, which contributes to its increased antimicrobial potency.

Study on Anticancer Properties

In a study published in MDPI, researchers evaluated the anticancer effects of several triazole derivatives including this compound. The compound exhibited a potent inhibitory effect on MCF-7 breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics like paclitaxel .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various triazole derivatives against E. coli and S. aureus. The results indicated that compounds with bromine and fluorine substitutions had enhanced antibacterial effects compared to non-substituted analogs . This suggests that structural modifications can lead to improved biological activities.

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
  • Inhibition of DNA Synthesis: Disruption of bacterial DNA replication processes.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine?

The synthesis of triazolopyridine derivatives typically involves oxidative cyclization of N-(2-pyridyl)amidines. For bromo-fluoro derivatives, a two-step approach is often employed:

  • Step 1 : Introduce bromine at the 6-position via halogenation of a precursor triazolopyridine using brominating agents like NBS (N-bromosuccinimide) or direct cyclization with brominated intermediates.
  • Step 2 : Fluorination at the 5-position can be achieved using fluoropyridine derivatives (e.g., 3-fluoro-5-hydroxypyridine) via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF) .
    Optimize reaction conditions (temperature, solvent, catalyst) based on analogous triazolopyridine syntheses .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm regiochemistry. Compare chemical shifts with structurally similar compounds (e.g., 7-bromo derivatives show distinct aromatic proton splitting patterns) .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N at ~2210 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS .
  • Elemental Analysis : Validate purity and empirical formula (e.g., C6H4BrFN3) with <1% deviation .

Q. What safety protocols are critical during handling and disposal?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions releasing toxic vapors .
  • Waste Management : Segregate halogenated waste (bromo/fluoro byproducts) and dispose via licensed hazardous waste facilities .
  • Storage : Store under inert atmosphere (N2/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized in metal-free synthesis protocols?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. For cyclization, acetic acid has been effective for spiro-triazolopyridines (yields up to 81%) .
  • Catalyst-Free Conditions : Use iodine (I2) or PIFA (bis(trifluoroacetoxy)iodobenzene) as eco-friendly oxidants for cyclization .
  • Temperature Control : Gradual heating (e.g., reflux at 110°C in acetic acid) minimizes side reactions .

Q. How do substituent positions (bromo at 6, fluoro at 5) influence biological activity?

  • Steric and Electronic Effects : Bromine at 6-position increases molecular weight and lipophilicity, potentially enhancing membrane permeability. Fluorine at 5-position introduces electronegativity, altering binding affinity to target enzymes (e.g., kinase inhibition) .
  • Comparative Studies : Analogues like 7-bromo derivatives show reduced activity in antimicrobial assays compared to 6-substituted variants, highlighting positional sensitivity .

Q. How to resolve contradictions in reported biological activity data?

  • Purity Verification : Use HPLC (≥97% purity) to rule out impurities as confounding factors. Contradictions in antimicrobial studies may arise from trace solvents (e.g., DMSO residuals) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regiochemistry .
  • Assay Standardization : Compare results under identical conditions (e.g., MIC testing at pH 7.4 vs. acidic environments) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). The 5-fluoro group may form hydrogen bonds with active-site residues .
  • DFT Calculations : Analyze electron density maps to predict reactivity at bromo/fluoro sites for further functionalization .

Methodological Considerations

Q. How to design experiments for regioselective functionalization?

  • Directing Groups : Install temporary protecting groups (e.g., -NH2) to steer bromination/fluorination to desired positions .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., bromine at 6-position), while higher temperatures may shift to thermodynamically stable isomers .

Q. What strategies mitigate instability during long-term storage?

  • Lyophilization : Convert to stable salt forms (e.g., hydrochloride) for hygroscopic compounds .
  • Light Sensitivity : Store in amber vials to prevent photodegradation, especially for halogenated compounds .

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